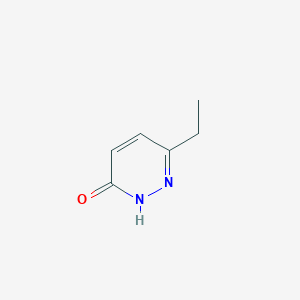

6-Ethylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-ethyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-4-6(9)8-7-5/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCQEJABMXDVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310917 |

Source

|

| Record name | 6-Ethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51355-93-2 |

Source

|

| Record name | 6-Ethyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Ethylpyridazin-3(2H)-one

This guide provides a comprehensive overview of a robust and scientifically grounded synthetic route to 6-Ethylpyridazin-3(2H)-one, a heterocyclic compound of interest to researchers in medicinal and agrochemical development. The narrative emphasizes the chemical logic behind the chosen pathway, detailed experimental procedures, and the mechanistic underpinnings of each transformation.

Introduction and Strategic Overview

The pyridazin-3(2H)-one scaffold is a privileged core in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2] The synthesis of specific analogs, such as this compound, requires a strategic approach that is both efficient and scalable.

The most common and logical strategy for constructing the pyridazinone ring involves the cyclocondensation of a γ-keto acid or its ester equivalent with a hydrazine derivative.[3][4][5] This approach offers a direct and reliable method for forming the core heterocyclic structure. The substituent at the C6 position of the final product is dictated by the group attached to the ketone of the γ-keto acid precursor.[3] Therefore, for the target molecule, this compound, the key precursor is 4-oxohexanoic acid (or its ester).

This guide will detail a three-stage synthesis:

-

Stage 1: Synthesis of the key intermediate, 4-oxohexanoic acid.

-

Stage 2: Cyclocondensation with hydrazine hydrate to form 4,5-dihydro-6-ethylpyridazin-3(2H)-one.

-

Stage 3: Aromatization via dehydrogenation to yield the final product, this compound.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify viable starting materials. The primary disconnection breaks the two N-C bonds of the pyridazinone ring, revealing the essential building blocks: hydrazine and a 1,4-dicarbonyl compound. A subsequent aromatization step is considered, leading back to the dihydro-intermediate.

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of the Key Precursor, 4-Oxohexanoic Acid

The synthesis of 4-oxohexanoic acid (CAS 1117-74-4) is the foundational step.[6][7] While several routes exist, a reliable method involves the acid-catalyzed hydrolysis of ethyl 4-oxohexanoate. The ester itself can be prepared through various established organometallic or enolate-based methods. For the purpose of this guide, we will assume the availability of the precursor ester, ethyl 4-oxohexanoate (CAS 3249-33-0), which is a known building block in organic synthesis.[8][9]

Reaction: Acid-catalyzed hydrolysis of ethyl 4-oxohexanoate.

Experimental Protocol: Hydrolysis of Ethyl 4-oxohexanoate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-oxohexanoate (15.8 g, 0.1 mol).

-

Reaction: Add 100 mL of 10% (v/v) aqueous sulfuric acid to the flask.

-

Heating: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-oxohexanoic acid as a solid or oil. Further purification can be achieved by recrystallization or distillation if necessary.

| Parameter | Value |

| Starting Material | Ethyl 4-oxohexanoate |

| Reagent | 10% H₂SO₄ (aq) |

| Temperature | Reflux (~100 °C) |

| Typical Time | 4-6 hours |

| Expected Yield | >90% |

Stage 2: Cyclocondensation to form 4,5-Dihydro-6-ethylpyridazin-3(2H)-one

This is the core ring-forming reaction. The condensation of γ-keto acids with hydrazine is the most common and direct method for synthesizing 6-substituted 4,5-dihydropyridazin-3(2H)-ones.[3] The reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization and dehydration.

Mechanism of Cyclocondensation

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic ketone carbon of 4-oxohexanoic acid. This is followed by proton transfers and the elimination of a water molecule to form a hydrazone intermediate. The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbon, leading to a cyclic intermediate which subsequently dehydrates to yield the stable 4,5-dihydropyridazinone ring.

Caption: Key steps in the cyclocondensation reaction.

Experimental Protocol: Cyclocondensation

-

Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 4-oxohexanoic acid (13.0 g, 0.1 mol) in 100 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (5.5 mL, ~0.11 mol, 1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C). The reaction is typically complete within 1 to 4 hours.[3]

-

Monitoring: Monitor the reaction by TLC for the consumption of the starting keto acid.

-

Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under vacuum until precipitation occurs.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield 4,5-dihydro-6-ethylpyridazin-3(2H)-one.

| Parameter | Value |

| Starting Material | 4-Oxohexanoic Acid |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Typical Time | 1-4 hours |

| Expected Yield | 75-85% |

Stage 3: Aromatization to this compound

The 4,5-dihydropyridazinone intermediate is often not the final desired product. To achieve the stable, aromatic pyridazinone ring, a dehydrogenation (oxidation) step is required.[3][4] Various reagents can accomplish this, with a common and effective method being the use of bromine in acetic acid.[10] Other methods include using palladium on carbon (Pd/C) at elevated temperatures or other oxidizing agents like manganese dioxide (MnO₂).

Experimental Protocol: Dehydrogenation

Caution: This procedure involves bromine, which is highly corrosive and toxic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: Dissolve 4,5-dihydro-6-ethylpyridazin-3(2H)-one (12.6 g, 0.1 mol) in 100 mL of glacial acetic acid in a 250 mL flask equipped with a dropping funnel and a magnetic stirrer.

-

Reagent Addition: From the dropping funnel, add a solution of bromine (5.4 mL, 0.105 mol) in 20 mL of glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 30 °C with an ice bath if necessary.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours until the red-brown color of bromine fades.

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate should form.

-

Neutralization & Isolation: Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid thoroughly with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

| Parameter | Value |

| Starting Material | 4,5-Dihydro-6-ethylpyridazin-3(2H)-one |

| Reagent | Bromine in Acetic Acid |

| Temperature | Room Temperature |

| Typical Time | 2-3 hours |

| Expected Yield | 70-80% |

Overall Synthetic Workflow

The complete process is a sequential, three-stage synthesis that transforms readily available starting materials into the target heterocyclic compound. Each stage is designed to be high-yielding and uses standard laboratory techniques.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a classical three-stage pathway centered on the cyclocondensation of a γ-keto acid with hydrazine. The presented route, involving the preparation of 4-oxohexanoic acid, its subsequent reaction to form the dihydropyridazinone intermediate, and final aromatization, represents a logical, well-documented, and scalable method. The protocols provided herein are based on established chemical principles and offer a solid foundation for researchers and drug development professionals working with this important class of heterocycles.

References

- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. 4-Oxohexanoic acid|lookchem [lookchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

Chemical properties and structure of 6-Ethylpyridazin-3(2H)-one

An In-depth Technical Guide to the Pyridazin-3(2H)-one Scaffold: A Focus on the Structure, Properties, and Synthesis of 6-Ethylpyridazin-3(2H)-one

Abstract

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comprehensive technical overview of this heterocyclic system, with a specific focus on this compound as a representative analog. While direct experimental data for this specific ethyl derivative is sparse in public literature, this document extrapolates its chemical properties, structure, and potential synthetic pathways based on well-documented related compounds. We delve into the synthesis, spectroscopic characterization, chemical reactivity, and the significant therapeutic potential of the broader class of 6-substituted pyridazinones. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical entity.

Introduction to the Pyridazin-3(2H)-one Scaffold

Chemical Identity and Tautomerism

The pyridazin-3(2H)-one ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. A key feature of this scaffold is the amide group within the ring, which can exist in keto-enol tautomeric forms: the pyridazin-3(2H)-one (lactam) form and the pyridazin-3-ol (lactim) form. The lactam form is generally predominant. This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and interactions with biological targets.

Significance in Medicinal Chemistry

Pyridazinone derivatives are of immense interest to the pharmaceutical industry due to their diverse pharmacological activities. The literature extensively documents their potential as analgesic, anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents.[1][2] The versatility of the scaffold allows for substitutions at various positions (primarily N-2 and C-6), enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties. Derivatives have shown efficacy as selective COX-2 inhibitors, phosphodiesterase-4 (PDE-4) inhibitors, and vasodilators, highlighting the scaffold's broad therapeutic applicability.[1][3][4]

Focus of this Guide: this compound

This guide uses this compound as a focal point to explore the chemistry of this class. While its direct counterpart, 6-methylpyridazin-3(2H)-one, is documented[5], the ethyl variant serves as an excellent model for discussing synthesis and characterization principles that apply to a wide range of C-6 alkyl-substituted pyridazinones.

Molecular Structure and Physicochemical Properties

Core Structure

The structure of this compound consists of the pyridazinone ring with an ethyl group attached at the C-6 position. The presence of the N-H proton allows it to act as a hydrogen bond donor, while the carbonyl oxygen and ring nitrogens can act as hydrogen bond acceptors.

Physicochemical Data

| Property | Value (for 6-methylpyridazin-3(2H)-one) | Reference |

| Molecular Formula | C₅H₆N₂O | [5][6] |

| Molecular Weight | 110.11 g/mol | [5] |

| CAS Number | 13327-27-0 | [5] |

| Predicted XLogP3 | -0.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Note: The molecular formula and weight for this compound would be C₆H₈N₂O and 124.14 g/mol , respectively.

Synthesis Strategies

Retrosynthetic Analysis

The most common and direct approach to synthesizing 6-substituted pyridazin-3(2H)-ones involves the condensation of a γ-ketoacid with hydrazine hydrate. For our target molecule, this compound, the key precursor would be 3-oxohexanoic acid. This precursor can be synthesized via various classical organic chemistry methods, such as the acetoacetic ester synthesis.

Caption: Retrosynthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for similar compounds.[7]

Causality: The reaction relies on the nucleophilic attack of the hydrazine on the two carbonyl groups of the γ-ketoacid, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. Acetic acid is used as a solvent and a mild acid catalyst to facilitate the dehydration step.

-

Reaction Setup: To a solution of 3-oxohexanoic acid (1.0 eq) in glacial acetic acid (10 mL/g of ketoacid), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted hydrazine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running spectroscopic analyses (NMR, IR, MS) to validate its structure. The presence of a single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structure elucidation and confirmation of synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogs, the following signals are predicted for this compound in a solvent like DMSO-d₆:

-

¹H NMR:

-

N-H Proton: A broad singlet around δ 12.5-13.0 ppm.

-

Ring Protons: Two doublets in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two vicinal protons on the pyridazinone ring.

-

Ethyl Group (CH₂): A quartet around δ 2.6-2.8 ppm.

-

Ethyl Group (CH₃): A triplet around δ 1.1-1.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal around δ 160-165 ppm.

-

Ring Carbons (C=C): Signals in the range of δ 125-150 ppm.

-

Ethyl Group (CH₂): A signal around δ 25-30 ppm.

-

Ethyl Group (CH₃): A signal around δ 12-15 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2970 cm⁻¹).

-

C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.[8]

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₆H₈N₂O would be at m/z = 124.

-

Key Fragments: Common fragmentation pathways could include the loss of the ethyl radical (•C₂H₅, -29 Da) or the loss of carbon monoxide (-28 Da), which are characteristic of such heterocyclic systems.[9][10]

Chemical Reactivity and Derivatization

The pyridazinone scaffold offers multiple sites for chemical modification, enabling the creation of diverse chemical libraries for drug discovery.

Caption: Key derivatization strategies for the pyridazinone core.

N-Alkylation/Acylation at the N-2 Position

This is the most common modification. The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃), followed by reaction with an alkyl or acyl halide.

Rationale: Introducing substituents at the N-2 position is a proven strategy to modulate biological activity. For example, adding bulky or flexible side chains can enhance binding to enzyme active sites and improve pharmacokinetic properties like oral bioavailability.[3]

Halogenation and Cross-Coupling

The C-4 and C-5 positions of the ring can be halogenated using reagents like N-bromosuccinimide (NBS) or phosphorus pentachloride (PCl₅). These halogenated intermediates are valuable precursors for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Biological Activity and Therapeutic Potential

Overview of Pharmacological Profile

The pyridazinone core is associated with a remarkable range of biological activities. The specific activity is highly dependent on the nature and position of the substituents.[1][4]

-

Anti-inflammatory & Analgesic: Many derivatives, particularly those with aryl groups at C-6, show potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Cardiovascular: Certain pyridazinones act as cardiotonic agents, vasodilators, and antihypertensives, frequently by inhibiting phosphodiesterases (PDEs).[4]

-

Anticancer: More recent studies have explored pyridazinones as inhibitors of various kinases and other targets involved in cancer progression.[4]

Mechanism of Action: COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pyridazinone derivative.

Many 6-substituted pyridazinones have been identified as potent and selective inhibitors of COX-2.[3] By blocking the COX-2 enzyme, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Structure-Activity Relationship (SAR) Insights

-

C-6 Position: The substituent at the C-6 position is crucial for potency and selectivity. Large, bulky aromatic groups often enhance activity, but smaller alkyl groups like ethyl could offer different selectivity profiles or improved physicochemical properties.

-

N-2 Position: Substitution at the N-2 position is key for tuning the drug-like properties. Small alkyl chains or functionalized side chains can improve solubility and cell permeability.[3]

Conclusion and Future Directions

The this compound molecule, as a representative of the C-6 alkyl-substituted pyridazinone class, embodies a scaffold with significant untapped potential. While its direct biological profile is yet to be explored, the established synthetic routes and the known pharmacological importance of its analogs make it a compelling target for future research. The synthesis and screening of a focused library of 6-alkylpyridazinones could uncover novel structure-activity relationships and lead to the development of new therapeutic agents with improved efficacy and safety profiles in areas like inflammation, cardiovascular disease, and oncology.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Washington State Department of Ecology. (n.d.). 3 Chemical Properties. Retrieved from [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

Abdel-Aziz, A. A., El-Azab, A. S., & El-Subbagh, H. I. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(1), e1900227. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Ethylamino)pyridazin-3(2H)-one. Retrieved from [Link]

-

Hassan, G. S., Abdel-Rahman, H. M., Abdel-Aziz, M., & El-Gazzar, M. G. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 14(15), 1135–1160. Retrieved from [Link]

-

Gomaa, A. M., Ali, M. M., & Abd-elrahman, H. I. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(16), 3617. Retrieved from [Link]

-

PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

Lavorato, C., & Eberlin, M. N. (2001). Multiple stage pentaquadrupole mass spectrometry for generation and characterization of gas-phase ionic species. The case of the PyC2H5 (+·) isomers. Journal of the American Society for Mass Spectrometry, 12(1), 54-63. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 6-methyl-2H-pyridazin-3-one. Retrieved from [Link]

-

Al-Ghorbani, M., Chebude, Y., Kumar, R. S., Aathimanikandan, S., Priya, S. S., & Sathishkumar, N. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific reports, 13(1), 15632. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2010). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 22(8), 6061-6066. Retrieved from [Link]

-

Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3368. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 3-methyl-, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F., & Alsarra, I. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24, 3368. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations | MDPI [mdpi.com]

- 3. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]

- 8. Pyridine [webbook.nist.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Pyridine [webbook.nist.gov]

A Guide to the Spectroscopic Characterization of 6-Ethylpyridazin-3(2H)-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 6-Ethylpyridazin-3(2H)-one. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with empirical data from structurally analogous pyridazinone derivatives, to present a robust, predictive characterization. We detail standardized protocols for data acquisition and offer an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, and IR spectra. This guide is intended to serve as a foundational reference for researchers engaged in the synthesis, identification, and quality control of pyridazinone-based compounds in pharmaceutical and chemical research.

Introduction to this compound and Spectroscopic Analysis

This compound belongs to the pyridazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The precise substitution pattern on the pyridazinone core is critical to its pharmacological function, making unambiguous structural confirmation an essential step in the research and development pipeline.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms within a molecule.

-

Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds, providing a distinct fingerprint of the functional groups present.

This guide will elucidate the expected spectroscopic signature of this compound, providing a reliable benchmark for its identification and characterization.

Molecular Structure and Key Environments

To interpret spectroscopic data, one must first understand the molecule's structure and identify the unique chemical environments. This compound consists of a pyridazinone ring substituted with an ethyl group at the C6 position. The molecule exists in tautomeric equilibrium, predominantly as the lactam form shown below.

Caption: Structure of this compound.

Unique Proton Environments for ¹H NMR:

-

N-H: The proton attached to the nitrogen atom.

-

Ring CH=CH: Two distinct vinyl protons on the pyridazinone ring.

-

Ethyl -CH₂-: The methylene protons of the ethyl group.

-

Ethyl -CH₃: The methyl protons of the ethyl group.

Unique Carbon Environments for ¹³C NMR:

-

C=O: The carbonyl carbon of the lactam functional group.

-

Ring C-N: The carbon atom (C6) attached to both a nitrogen and the ethyl group.

-

Ring C=C: Two distinct vinyl carbons (C4 and C5).

-

Ethyl -CH₂-: The methylene carbon of the ethyl group.

-

Ethyl -CH₃: The methyl carbon of the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for a high-resolution spectrometer (e.g., 400-500 MHz).

Instrumentation:

-

Bruker Avance, JEOL ECZ, or equivalent NMR spectrometer.

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse angle, 2-4 second relaxation delay, 16-32 scans for good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, significantly more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

Process and calibrate the spectrum similarly to the ¹H spectrum.

-

Caption: Standard workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established chemical shifts for pyridazinone derivatives.[1][2] The analysis assumes the spectrum is recorded in DMSO-d₆.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Justification |

| N-H | ~12.5 | Broad Singlet | - | 1H | The acidic proton on the nitrogen of the lactam is typically deshielded and appears as a broad signal due to solvent exchange. |

| Ring H (C5-H) | ~7.8 | Doublet | J ≈ 9.5 | 1H | This vinyl proton is coupled to the adjacent C4-H. It is downfield due to the electron-withdrawing effect of the adjacent C=O group. |

| Ring H (C4-H) | ~6.9 | Doublet | J ≈ 9.5 | 1H | This vinyl proton is coupled to C5-H and is typically found at a slightly higher field than its counterpart. |

| Ethyl (-CH₂-) | ~2.6 | Quartet | J ≈ 7.5 | 2H | These protons are adjacent to the electron-deficient pyridazinone ring, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| Ethyl (-CH₃) | ~1.2 | Triplet | J ≈ 7.5 | 3H | These protons are in a typical aliphatic environment and are split into a triplet by the two neighboring methylene protons. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is derived from analyses of similar pyridazinone structures.[1][3][4]

| Assignment | Predicted δ (ppm) | Justification |

| C3 (C=O) | ~160 | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield, which is characteristic of this functional group.[3] |

| C6 (C-Ethyl) | ~150 | This ring carbon is attached to an electronegative nitrogen atom and is part of a double bond, resulting in a downfield shift. |

| C5 | ~135 | A standard vinyl carbon chemical shift, deshielded by the adjacent carbonyl group. |

| C4 | ~130 | A standard vinyl carbon chemical shift. |

| Ethyl (-CH₂-) | ~28 | A typical chemical shift for an sp³-hybridized carbon attached to an aromatic ring system. |

| Ethyl (-CH₃) | ~13 | A standard upfield chemical shift for a terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. For this compound, the key features will be related to the lactam ring and the alkyl substituent.

Experimental Protocol for FT-IR Data Acquisition

Instrumentation:

-

PerkinElmer Spectrum, Shimadzu IRTracer, or equivalent FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000–400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Predicted IR Spectrum

The predicted IR absorption bands are based on characteristic frequencies for cyclic amides (lactams) and other relevant functional groups.[5][6][7]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Justification |

| 3200 - 3100 | N-H Stretch | Medium, Broad | The N-H bond stretch in a hydrogen-bonded lactam appears as a broad band in this region. |

| 3050 - 3000 | C-H Stretch (sp²) | Medium | Aromatic/vinyl C-H stretching from the pyridazinone ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Medium-Strong | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |

| ~1660 | C=O Stretch (Amide I) | Strong | This is the most intense and characteristic peak for a lactam. Its position is indicative of the six-membered ring system.[8] |

| ~1600 | C=C Stretch | Medium | Stretching of the carbon-carbon double bonds within the heterocyclic ring. |

| ~1450 | C-H Bend | Medium | Scissoring and bending vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups. |

| ~1250 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond within the lactam ring. |

Summary and Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR and IR spectroscopy. This guide provides a detailed, predictive framework for the expected spectroscopic data:

-

¹H NMR: Should reveal five distinct signals, including two doublets for the ring protons and the characteristic quartet/triplet pattern of the ethyl group.

-

¹³C NMR: Is expected to show six unique carbon signals, with the lactam carbonyl appearing furthest downfield around 160 ppm.

-

IR Spectroscopy: Will be dominated by a strong carbonyl (C=O) absorption band around 1660 cm⁻¹, confirming the presence of the lactam functional group.

This synthesized data serves as an authoritative reference for any scientist working with this compound, enabling rapid and accurate confirmation of its identity and purity, which is a critical step in any drug discovery or chemical development program.

References

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. Available at: [Link]

-

An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]

-

FTIR study of five complex beta-lactam molecules. Biopolymers. Available at: [Link]

-

The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]

-

Infrared Spectroscopy: Key Features of Organic Functional Groups. Science Ready. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

Sources

- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 6-Ethylpyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridazinone nucleus stands as a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities.[1][2] Among these, the 6-substituted pyridazin-3(2H)-one framework has emerged as a particularly fruitful area of investigation for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of 6-ethylpyridazin-3(2H)-one derivatives, a subclass with significant, yet underexplored, potential. We will delve into their synthesis, diverse biological activities including anti-inflammatory, antimicrobial, and anticancer effects, and the mechanistic underpinnings of their actions. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, field-proven experimental protocols to facilitate further research and development in this promising area.

Introduction: The Pyridazinone Core - A Versatile Pharmacophore

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its derivatives have demonstrated a remarkable array of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and antihypertensive properties.[1][2] The versatility of the pyridazinone scaffold lies in its synthetic tractability, allowing for substitutions at various positions around the ring, which in turn modulates its physicochemical properties and biological targets.

The focus of this guide, the this compound moiety, represents a specific and compelling area of pyridazinone research. While extensive research has been conducted on derivatives with aryl or other bulky substituents at the 6-position, the impact of a smaller alkyl group like ethyl is less characterized. Understanding the influence of the 6-ethyl substituent on the biological profile of the pyridazinone core is crucial for the rational design of new and improved therapeutic agents.

Synthetic Strategies for this compound Derivatives

The synthesis of 6-substituted-3(2H)-pyridazinone derivatives is a well-established area of organic chemistry. A common and effective strategy involves the cyclization of a γ-keto acid with a hydrazine derivative. For the synthesis of this compound derivatives, a plausible and efficient synthetic route is outlined below. This proposed pathway is based on established methodologies for the synthesis of analogous 6-substituted pyridazinones.[3][4]

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology

-

Synthesis of the γ-Keto Acid Intermediate: The synthesis commences with the reaction of a suitable starting material, such as ethyl levulinate, with a Grignard reagent like ethylmagnesium bromide. This is followed by an acidic workup to yield the corresponding γ-keto acid.

-

Cyclization to form the Dihydropyridazinone Ring: The resulting γ-keto acid is then cyclized by reacting it with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions. This reaction forms the 6-ethyl-4,5-dihydropyridazin-3(2H)-one intermediate.

-

Aromatization to the Pyridazinone Core: The final step involves the aromatization of the dihydropyridazinone ring to yield the desired this compound. This can be achieved through oxidation using an appropriate oxidizing agent, such as bromine in acetic acid.

Further derivatization at the N2 position can be readily achieved by reacting the this compound with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.[5][6]

Biological Activities of this compound Derivatives

The pyridazinone scaffold is a versatile platform for discovering compounds with a wide range of biological activities. While specific data on 6-ethyl derivatives are limited, we can extrapolate potential activities based on the extensive research on other 6-substituted pyridazinones.

Anti-inflammatory and Analgesic Activity

Numerous 6-substituted pyridazinone derivatives have been reported to possess potent anti-inflammatory and analgesic properties.[5][7][8] A primary mechanism of action for these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[7]

Mechanistic Insight: COX-2 Inhibition

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to block the active site of COX enzymes. Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. The structure of the 6-substituent on the pyridazinone ring plays a crucial role in determining both the potency and selectivity of COX-2 inhibition. It is plausible that the 6-ethyl group, being a small alkyl substituent, could favorably interact with the hydrophobic pocket of the COX-2 active site, contributing to inhibitory activity.

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

Antimicrobial Activity

The pyridazinone nucleus is also a promising scaffold for the development of novel antimicrobial agents.[3][9] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The mechanism of antimicrobial action can vary depending on the specific substitutions on the pyridazinone ring.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 6-ethyl derivatives are not extensively available, general trends for 6-substituted pyridazinones suggest that the nature of the substituent at this position significantly influences antimicrobial potency and spectrum. The introduction of a lipophilic group, such as an ethyl group, may enhance the ability of the compound to penetrate bacterial cell membranes, a key factor for antimicrobial efficacy.

Anticancer Activity

The pyridazinone scaffold is present in several clinically approved and investigational anticancer drugs.[1][12] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases and poly(ADP-ribose) polymerase (PARP).[12] The cytotoxic potential of novel pyridazinone derivatives is an active area of research.[2][13][14]

Potential Mechanisms of Action

The anticancer activity of pyridazinone derivatives can be attributed to several mechanisms, including:

-

Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Inhibition of cell cycle progression can prevent the proliferation of cancer cells.

-

Inhibition of Kinases: Many pyridazinone derivatives are designed as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer.

The 6-ethyl group could potentially influence the binding of these derivatives to the active sites of target proteins, thereby modulating their anticancer activity.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric assay for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Heme

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: 10 µL vehicle, 150 µL Assay Buffer, 10 µL Heme.

-

100% Activity Control: 10 µL vehicle, 140 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme.

-

Inhibitor: 10 µL of test compound (at various concentrations), 140 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme.

-

-

Pre-incubation: Incubate the plate at 25°C for 5 minutes.

-

Initiation of Reaction: Add 10 µL of arachidonic acid solution to all wells except the blank.

-

Colorimetric Reaction: Immediately add 10 µL of TMPD solution to all wells.

-

Absorbance Measurement: Read the absorbance at 590 nm every minute for 5 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of a compound against various microbial strains.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in DMSO

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Perspectives

While specific SAR studies on this compound derivatives are nascent, some general principles can be inferred from the broader class of 6-substituted pyridazinones.[15][16]

-

The 6-Position: The nature of the substituent at the 6-position is a critical determinant of biological activity. Small, lipophilic groups like ethyl may enhance membrane permeability and hydrophobic interactions with target proteins.

-

The 2-Position: Substitution at the N2 position offers a key point for diversification and can significantly impact potency and selectivity. The introduction of various aryl, alkyl, or heterocyclic moieties at this position allows for the fine-tuning of the pharmacological profile.

Future Directions:

The field of this compound derivatives is ripe for exploration. Future research should focus on:

-

Synthesis of diverse libraries: A systematic synthesis of derivatives with various substitutions at the N2 and other positions of the this compound scaffold is warranted.

-

Comprehensive biological screening: These libraries should be screened against a wide panel of biological targets to identify promising lead compounds for various therapeutic areas.

-

In-depth mechanistic studies: For active compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.

-

In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the extensive biological activities of the broader pyridazinone class, these derivatives hold significant potential as anti-inflammatory, antimicrobial, and anticancer agents. This technical guide has provided a comprehensive overview of their potential, proposed synthetic strategies, and detailed experimental protocols to empower researchers to further investigate and unlock the therapeutic promise of this intriguing class of compounds. The systematic exploration of this compound derivatives is a compelling avenue for the discovery of novel and effective therapeutic agents.

References

- Dündar, Y., Gökçe, M., Küpeli, E., & Şahin, M. F. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 57(12), 777-781.

- El-Gazzar, A. R. B. A., Gaafar, A. E. R. M., & El-Hamed, R. M. A. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC medicinal chemistry, 12(3), 421-431.

- El-Naggar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., Sharaky, M., ... & Abouzid, K. A. M. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC advances, 11(39), 24203-24220.

- Asif, M. (2014). A review on pharmacological activities of pyridazines and pyridazinone derivatives: a review on biologically active scaffold.

- Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and biological activities of some new 6-substituted-3 (2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhidrazone) derivatives. European journal of medicinal chemistry, 44(9), 3760-3764.

- Rathish, I. G., Javed, K., Bano, S., Ahmad, S., Alam, M. S., Akhter, M., ... & Pillai, K. K. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4, 5-dihydropyridazin-3 (2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of enzyme inhibition and medicinal chemistry, 25(2), 266-271.

- Costa, C., Borges, F., & Matos, M. J. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Journal of cellular biochemistry, 120(3), 3985-3997.

- Hassan, A. S., El-Sayed, M. A. A., & Ali, M. A. (2022). An overview of pyridazin-3 (2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(14), 1085-1107.

- Ibrahim, T. H., Loksha, Y. M., Elshihawy, H. A., Khodeer, D. M., & Said, M. M. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3 (2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(3), 1900295.

- Ibrahim, T. H., Loksha, Y. M., Elshihawy, H. A., Khodeer, D. M., & Said, M. M. (2017). Synthesis of Some Novel 2, 6-Disubstituted Pyridazin-3 (2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9), 1700093.

- Yildirim, E., Ceylan, S., & Dalkara, S. (2015). Synthesis and biological activities of some new 6-substituted-3 (2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhidrazone) derivatives. FABAD Journal of Pharmaceutical Sciences, 40(3), 111-122.

- Rathish, I. G., Javed, K., Bano, S., Ahmad, S., Alam, M. S., Pillai, K. K., ... & Samim, M. (2012). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4, 5-dihydropyridazin-3 (2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of enzyme inhibition and medicinal chemistry, 27(4), 586-592.

- Kumar, D., Carron, R., De La Calle, C., Jindal, D. P., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4, 5-dihydropyridazin-3 (2H)-ones as potent inodilators. Acta pharmaceutica, 58(4), 393-405.

- Dündar, Y., Gökçe, M., Küpeli, E., & Şahin, M. F. (2007). Synthesis and Analgesic and Anti-inflammatory Activity of Ethyl (6-Substituted-3(2H)-pyridazinone-2-yl)acetate Derivatives. Arzneimittelforschung, 57(12), 777-81.

- Al-Ghorbani, M., El-Gazzar, A. A., & Al-Salahi, R. (2016). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1148-1155.

- Aziz, M. A., Abdel-Wahab, B. F., & El-Sayed, M. A. A. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.

- Gökçe, M., Utku, S., & Küpeli, E. (2012). Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3 (2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazone derivatives. FABAD Journal of Pharmaceutical Sciences, 37(3), 111-122.

- Kumar, A., & Singh, R. (2022). Design, Synthesis, and In Vitro Antimicrobial Evaluation of Some New 6-(4-Phenoxyphenyl)-2-Arylpyridazin-3 (2H)

- Asif, M. (2012). Various chemical and biological activities of pyridazinone derivatives. Scholars Research Library, 4(1), 308-323.

- Asif, M. (2020). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Journal of Drug Delivery and Therapeutics, 10(3-s), 231-243.

- Asif, M. (2015). A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R. Mini reviews in medicinal chemistry, 14(13), 1093-1103.

- Cilibrizzi, A., Giovannoni, M. P., Vergelli, C., Ghelardini, C., Dei, S., & Dal Piaz, V. (2011). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 2(10), 1007-1014.

- Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- De Kock, C., Smith, P. J., & N'Da, D. D. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1).

- Cheng, C. H., Hwang, T. L., & Sung, P. J. (2021). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3 (2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 6(4), 2827-2835.

- Özdemir, Z., Gökçe, M., & Küpeli, E. (2012). In Vitro Antimicrobial Activities of 6-Substituted-3(2H)- pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/ acetophenone) Hydrazone Derivatives. Mikrobiyoloji Bulteni, 46(4), 633-643.

- Kim, J. Y., Lee, J. H., Kim, J. A., Lee, S. J., Park, J. H., & Lee, K. T. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2, 3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.

- El-Gazzar, A. R. B. A., Gaafar, A. E. R. M., & El-Hamed, R. M. A. (2021). 2-Methyl-6-(4-aminophenyl)-4, 5-dihydro-3 (2H)

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of some new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhidrazone) derivatives [rawdatalibrary.net]

- 7. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Unraveling the Anticancer Potential of 6-Ethylpyridazin-3(2H)-one: A Mechanistic and Methodological Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and diverse pharmacological activities. Within this class, 6-substituted pyridazinones are of particular interest for their potential as anticancer agents. This technical guide focuses on a specific, yet under-investigated molecule: 6-Ethylpyridazin-3(2H)-one. While direct, extensive research on this particular compound is nascent, this document will synthesize the current understanding of the broader pyridazinone class to hypothesize potential mechanisms of action and provide a comprehensive, technically-grounded framework for its investigation. This guide is designed to empower researchers with the foundational knowledge and detailed experimental protocols necessary to elucidate the precise role and therapeutic potential of this compound in oncology.

Introduction: The Promise of the Pyridazinone Core in Oncology

Pyridazinone derivatives have garnered significant attention in the field of oncology due to their wide-ranging biological activities. These heterocyclic compounds have been reported to exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] The structural versatility of the pyridazinone ring allows for extensive chemical modifications, leading to a diverse library of compounds with varying potencies and mechanisms of action.

Several pyridazinone derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[3] Notably, inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, has been identified as a mechanism for some pyridazinone-based compounds.[1] Furthermore, members of this chemical class have been found to induce cell cycle arrest and apoptosis, fundamental processes in controlling cancer cell proliferation.[1] Given this precedent, this compound, a molecule with a simple alkyl substitution, represents an intriguing candidate for investigation as a novel anticancer agent. The ethyl group at the 6-position may confer unique pharmacological properties, influencing its target specificity and overall efficacy.

Postulated Mechanisms of Action of this compound in Cancer Cells

Based on the established activities of related pyridazinone derivatives, several plausible mechanisms of action for this compound can be hypothesized. These hypotheses provide a rational starting point for experimental investigation.

Inhibition of Protein Kinases

Many small molecule anticancer drugs function by targeting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

-

VEGFR-2 Inhibition: As previously mentioned, some pyridazinone derivatives are known to inhibit VEGFR-2.[1] It is plausible that this compound could bind to the ATP-binding pocket of VEGFR-2, thereby inhibiting its kinase activity and subsequently blocking downstream signaling pathways involved in angiogenesis.

-

Other Kinase Targets: The broader pyridazinone class has been associated with the inhibition of other kinases such as B-Raf.[3] The ethyl substituent on this compound may alter its binding affinity and selectivity for a range of oncogenic kinases.

Diagram: Postulated Kinase Inhibition by this compound

Caption: Hypothetical inhibition of oncogenic kinases by this compound.

Induction of Cell Cycle Arrest and Apoptosis

A hallmark of many effective anticancer agents is their ability to halt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Checkpoint Activation: Pyridazinone derivatives have been observed to induce cell cycle arrest at the G0/G1 or G2/M phases.[1] this compound may activate cell cycle checkpoints, preventing cancer cells from progressing through division.

-

Modulation of Apoptotic Pathways: The induction of apoptosis is a critical mechanism for eliminating malignant cells. This can be achieved through the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] It is conceivable that this compound influences the balance of these proteins to favor apoptosis.

Diagram: Proposed Apoptotic Pathway Induction

Caption: Hypothesized modulation of apoptotic proteins by this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the aforementioned hypotheses and fully characterize the mechanism of action of this compound, a series of well-established cell-based and molecular assays are required.[4][5]

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.

Protocol: MTT/MTS Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Signal Measurement: For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

To determine if this compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis for Protein Expression

To probe the molecular targets and pathways affected by this compound, Western blotting is an essential technique.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-B-Raf, total B-Raf, p53, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Molecular Docking Studies

In silico molecular docking can provide valuable insights into the potential binding interactions between this compound and its putative protein targets.[6][7]

Workflow: Molecular Docking

-

Ligand and Receptor Preparation: Obtain the 3D structure of this compound and the crystal structures of potential target proteins (e.g., VEGFR-2, B-Raf) from the Protein Data Bank (PDB). Prepare the ligand and receptor structures by adding hydrogens, assigning charges, and removing water molecules.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of the compound within the active site of the target protein.

-

Analysis: Analyze the docking results to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding energy.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| MCF-7 | Breast Cancer | [Value] |

| A549 | Lung Cancer | [Value] |

| HCT116 | Colon Cancer | [Value] |

| HeLa | Cervical Cancer | [Value] |

Table 2: Summary of Postulated Mechanistic Effects

| Assay | Endpoint | Expected Outcome with this compound |

| Apoptosis Assay | % Apoptotic Cells | Increase |

| Cell Cycle Analysis | % Cells in G2/M | Increase/Decrease |

| Western Blot | p-VEGFR-2 levels | Decrease |

| Western Blot | Cleaved Caspase-3 | Increase |

Conclusion and Future Directions

While the precise mechanism of action of this compound in cancer cells remains to be fully elucidated, the existing body of research on the pyridazinone scaffold provides a strong foundation for targeted investigation. The experimental framework outlined in this guide offers a systematic approach to unraveling its anticancer properties. Future studies should focus on confirming its direct molecular targets through techniques such as kinase profiling and affinity chromatography. Furthermore, in vivo studies using xenograft models will be crucial to validate its therapeutic efficacy and safety profile. The exploration of this compound holds the potential to contribute a novel and effective agent to the arsenal of anticancer therapeutics.

References

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Bentham Science. (n.d.). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Retrieved from [Link]

-

Yusuf, M., & Shaheen, M. (2021). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. ResearchGate. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Retrieved from [Link]

-

Kashyap, P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Tumor Cell-Based Assays. Retrieved from [Link]

-

Fallacara, A. L., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. Retrieved from [Link]

-

Connect Journals. (n.d.). In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazinone derivatives with anticancer activity. Retrieved from [Link]

-

Kakehi, Y., et al. (2020). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. Retrieved from [Link]

-

Bekhit, A. A., & Abouzid, K. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. noblelifesci.com [noblelifesci.com]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

The Pyridazinone Scaffold: A Privileged Pharmacophore in Drug Discovery

An In-Depth Technical Guide to the Pharmacological Profile of 6-Ethylpyridazin-3(2H)-one

Abstract